molecular formula C11H19NO2 B8635566 2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone

2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone

Cat. No. B8635566
M. Wt: 197.27 g/mol
InChI Key: IUWSHDZSFCAMNZ-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

Instead of 4-(bromomethyl)benzoic acid and N,O-dimethylhydroxylamine hydrochloride, cyclopropylacetic acid (869 mg) and 4-piperidinemethanol (1.00 g) were respectively used and treated by the same technique as in Reference Example 16-1(1) to give the titled compound as a colorless oil (1.25 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
869 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCC1C=CC(C(O)=O)=CC=1.Cl.CNOC.[CH:17]1([CH2:20][C:21]([OH:23])=O)[CH2:19][CH2:18]1.[NH:24]1[CH2:29][CH2:28][CH:27]([CH2:30][OH:31])[CH2:26][CH2:25]1>>[CH:17]1([CH2:20][C:21]([N:24]2[CH2:29][CH2:28][CH:27]([CH2:30][OH:31])[CH2:26][CH2:25]2)=[O:23])[CH2:18][CH2:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
869 mg
Type
reactant
Smiles
C1(CC1)CC(=O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated by the same technique as in Reference Example 16-1(1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC(=O)N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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